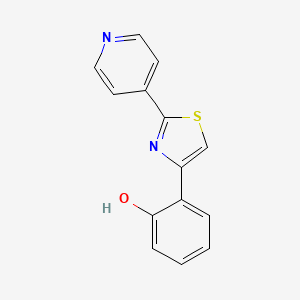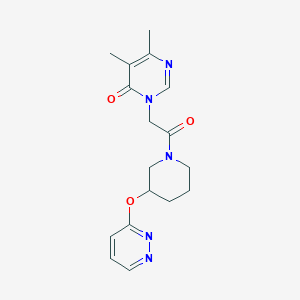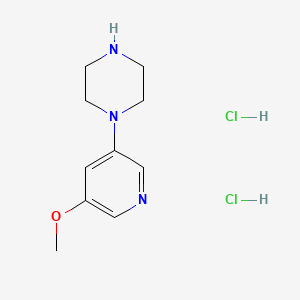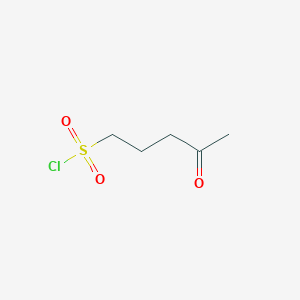
4-(2-Hydroxyphenyl)-2-(4-pyridyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(2-Hydroxyphenyl)-2-(4-pyridyl)thiazole" is a thiazole derivative, which is a class of heterocyclic compounds characterized by a 1,3-thiazole ring, a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse range of biological activities and applications in various fields, including corrosion inhibition, fluorescence, and pharmaceuticals.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of suitable precursors such as ketones, aldehydes, thiourea, and halides. For example, 2-Amino-4-(4'-hydroxyphenyl) thiazole can be prepared from the reaction between p-hydroxyacetophenone, thiourea, and iodine . Similarly, 2-amino-4-p-nitrophenyl thiazole is synthesized when 4-Nitroacetophenone reacts with thiourea and iodine, with pyridine as a catalyst . These methods suggest that the synthesis of "4-(2-Hydroxyphenyl)-2-(4-pyridyl)thiazole" could involve similar starting materials and catalysts to introduce the pyridyl and hydroxyphenyl substituents onto the thiazole ring.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring and various substituents that influence the compound's properties. For instance, the title compound, C23H15F3N2O2S, features a thiazole ring with dihedral angles between the thiazole and the pyridine ring, as well as between the thiazole and other phenyl rings, which can affect its reactivity and interactions .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including ring-opening, nucleophilic substitution, and condensation reactions. For example, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring opening to produce a thioketene intermediate that reacts with nucleophiles to form different products . Schiff base formation is another common reaction, as seen with 2-Amino-5-(p-hydroxyphenyl)-1,3,4-thiadiazole reacting with salicylaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing or donating groups can affect the compound's fluorescence properties, as seen in the study of 2-aryl-4-hydroxy-5-(2'-aminophenyl)-1,3-thiazoles, where the amino group lowers the fluorescence quantum yields . The introduction of a hydroxy group can enhance fluorescence quantum yields due to the formation of an intramolecular hydrogen bond . In terms of corrosion inhibition, the presence of a pyridyl group in thiazole derivatives can provide good inhibition for mild steel in acidic media, with adsorption following the Langmuir isotherm model .
科学的研究の応用
Fluorescence Properties
4-(2-Hydroxyphenyl)-2-(4-pyridyl)thiazole derivatives exhibit enhanced fluorescence properties due to the presence of hydroxyl groups which likely form intramolecular hydrogen bonds. This enhancement is further increased by the introduction of electron-withdrawing substituents, leading to high fluorescence quantum yields. These characteristics make them suitable for use in fluorescent sensors and studies related to light-emitting materials (Kammel et al., 2016).
Corrosion Inhibition
Thiazole-based pyridine derivatives have shown potential as corrosion inhibitors for mild steel in acidic conditions. Their inhibition efficiency is linked to their concentration and the presence of specific substituents that enhance their interaction with the metal surface, suggesting their utility in protecting metals from corrosion (Chaitra et al., 2016).
Sensing Applications
2-Pyridylthiazole derivatives have been developed as ratiometric fluorescent sensors for Fe(III), demonstrating the ability to undergo significant spectral shifts upon binding to Fe(III). This indicates their potential use in the detection and quantification of iron ions in various environmental and biological samples (Wang et al., 2016).
Synthesis of Ligands and Chromophores
Aryl-functionalized thiazolo[5,4-d]thiazole chromophores have been synthesized, showing that 4-(2-Hydroxyphenyl)-2-(4-pyridyl)thiazole can be a core structure for developing new ligands. These compounds exhibit properties suitable for photophysical studies, hinting at applications in materials science and organic electronics (Knighton et al., 2010).
Anticancer Activity
Studies have also highlighted the anticancer potential of compounds derived from 4-(2-Hydroxyphenyl)-2-(4-pyridyl)thiazole, particularly against triple-negative breast cancer cells. Such compounds exhibit significant in vitro cytotoxicity, underscoring their potential as therapeutic agents for hard-to-treat cancers (Santos et al., 2014).
特性
IUPAC Name |
2-(2-pyridin-4-yl-1,3-thiazol-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-13-4-2-1-3-11(13)12-9-18-14(16-12)10-5-7-15-8-6-10/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAOLTKSJPWGRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyphenyl)-2-(4-pyridyl)thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methylphenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2520284.png)


![(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol](/img/structure/B2520287.png)

![[1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride](/img/structure/B2520289.png)

![2-{[(3,5-Difluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2520292.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2520293.png)


![5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2520298.png)